4-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)-N-(4-(4-methoxyphenyl)thiazol-2-yl)butanamide
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Description
4-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)-N-(4-(4-methoxyphenyl)thiazol-2-yl)butanamide is a useful research compound. Its molecular formula is C26H21N3O4S and its molecular weight is 471.53. The purity is usually 95%.
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Scientific Research Applications
Cytotoxicity and Antimicrobial Properties
A study focused on the synthesis and characterization of N-[(benzo)thiazol-2-yl]-2/3-[3,4-dihydroisoquinolin-2(1H)-yl]ethan/propanamide derivatives, including compounds structurally related to the specified chemical. These compounds showed significant cytotoxic effects and antimicrobial actions, indicating potential applications in cancer therapy and infection control (Zablotskaya et al., 2013).
Antihypertensive and Diuretic Potential
Another study synthesized N-substituted-(4-oxo-2-substituted-phenylquinazolin-3-(4H)-yl), substituted benzene sulfonamide derivatives for potential use as antihypertensive and diuretic agents (Rahman et al., 2014).
Antiproliferative Effects
The antiproliferative properties of Schiff bases derived from 5-substituted-1,3,4-thiadiazole-2-amine were investigated, revealing compounds with strong DNA protective ability and potential as cancer therapeutics (Gür et al., 2020).
Anticonvulsant Evaluation
The synthesis and evaluation of N-(benzo[d]thiazol-2-ylcarbamoyl)-2-methyl-4-oxoquinazoline-3(4H)-carbothioamide derivatives were conducted to assess their anticonvulsant effects, indicating potential use in epilepsy treatment (Malik et al., 2013).
Antibacterial and Antifungal Activity
A study on the synthesis of novel derivatives showed promising antibacterial and antifungal activities, suggesting applications in combating microbial infections (Sirgamalla & Boda, 2019).
Synthesis and Structural Analysis
Research on the synthesis and characterization of similar compounds, including X-ray analysis, contributes to the understanding of their structural features, important for drug development and material science applications (Lu & He, 2012).
Antitumor Activity
The antitumor properties of isoquinoline derivatives have been explored, revealing compounds with significant cytotoxicity against various tumor cell lines, indicating potential for cancer treatment (Houlihan et al., 1995).
Luminescent Properties
A study on the photocatalytic synthesis of 5,6-dihydroimidazo[2,1-a]isoquinolines highlighted their strong photoluminescence, suggesting applications in OLED device fabrication (Wang et al., 2021).
Properties
IUPAC Name |
4-(1,3-dioxobenzo[de]isoquinolin-2-yl)-N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]butanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H21N3O4S/c1-33-18-12-10-16(11-13-18)21-15-34-26(27-21)28-22(30)9-4-14-29-24(31)19-7-2-5-17-6-3-8-20(23(17)19)25(29)32/h2-3,5-8,10-13,15H,4,9,14H2,1H3,(H,27,28,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RWGVAGOHVAGYKA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CSC(=N2)NC(=O)CCCN3C(=O)C4=CC=CC5=C4C(=CC=C5)C3=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H21N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
471.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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